molecular formula C10H12N4OS B3352851 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- CAS No. 51112-64-2

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-

Número de catálogo: B3352851
Número CAS: 51112-64-2
Peso molecular: 236.3 g/mol
Clave InChI: CRTSXMRWYCIOHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative with the molecular formula C10H12N4OSC_{10}H_{12}N_{4}OS and a molecular weight of 236.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various purine derivatives, including 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-. Research indicates that purine analogs can inhibit critical kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Plk1 is overexpressed in several cancers, making it a prime target for therapeutic intervention .

In specific assays, derivatives of purine compounds have shown promising cytotoxic activity against various cancer cell lines. For instance, a study evaluated the efficacy of several purine analogs against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited lower IC50IC_{50} values than established chemotherapeutics like 5-Fluorouracil and Fludarabine, suggesting enhanced efficacy .

The biological activity of 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- may be attributed to its ability to interfere with cellular signaling pathways. Purines are known to play significant roles in cellular processes such as energy transfer and signal transduction. The methylthio group in this compound may enhance its interaction with specific enzymes or receptors involved in these pathways.

Case Studies

  • Cytotoxicity Testing : In a recent study, various purine derivatives were synthesized and tested for their cytotoxic effects on cancer cells. Among these, compounds with substitutions at the C-6 position showed significant promise, with some achieving IC50IC_{50} values in the micromolar range against Huh7 cells .
  • Inhibition of Kinases : Another study focused on the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase implicated in various cancers. Compounds structurally similar to 9H-Purine were tested for their ability to inhibit PI3Kδ activity, demonstrating potential as therapeutic agents in cancer treatment .

Comparative Analysis of Biological Activity

CompoundTarget Cell LineIC50IC_{50} (µM)Reference
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-Huh714.2
5-FluorouracilHuh730.6
FludarabineHuh728.4
Novel Purine DerivativeHCT116<10

Aplicaciones Científicas De Investigación

Overview

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative with the molecular formula C10H12N4OSC_{10}H_{12}N_{4}OS and a molecular weight of 236.3 g/mol. This compound has attracted attention in various research fields, particularly in oncology and pharmacology, due to its potential biological activities.

Research indicates that purine derivatives, including 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-, may inhibit key kinases involved in cancer progression. Notably, Polo-like kinase 1 (Plk1), which is overexpressed in several cancers, has been identified as a target for these compounds. Studies have shown that certain purine analogs exhibit cytotoxic activity against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, suggesting their potential as therapeutic agents.

Cytotoxicity Testing

A recent study synthesized various purine derivatives and evaluated their cytotoxic effects on cancer cells. Among these compounds, those with substitutions at the C-6 position demonstrated significant promise, achieving micromolar range values against Huh7 cells. This indicates the potential for developing effective anticancer therapies based on this compound.

Inhibition of Kinases

Another research effort focused on the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase implicated in multiple cancers. Compounds structurally similar to 9H-Purine were tested for their ability to inhibit PI3Kδ activity, demonstrating potential as therapeutic agents in cancer treatment. The results from these studies suggest that derivatives of this purine compound could be developed into targeted therapies for specific cancer types.

Propiedades

IUPAC Name

6-methylsulfanyl-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-16-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-15-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSXMRWYCIOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286282
Record name 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51112-64-2
Record name AX 53
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Reactant of Route 2
Reactant of Route 2
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Reactant of Route 3
Reactant of Route 3
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Reactant of Route 4
Reactant of Route 4
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Reactant of Route 5
Reactant of Route 5
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Reactant of Route 6
Reactant of Route 6
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.